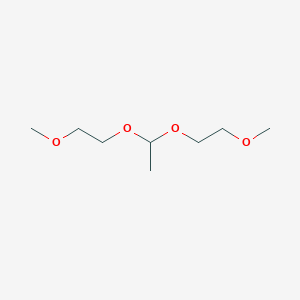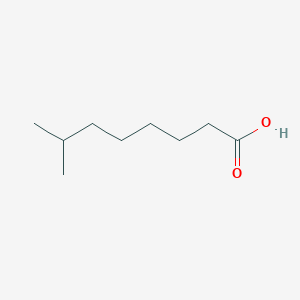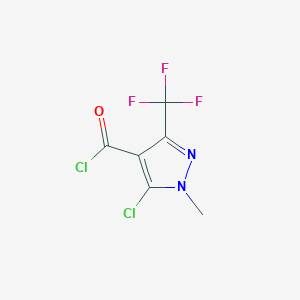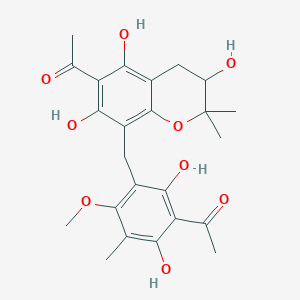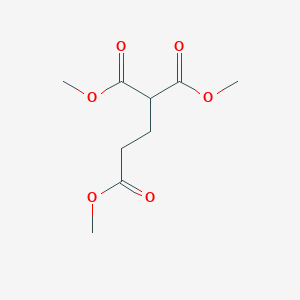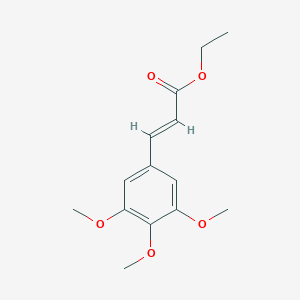
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Vue d'ensemble
Description
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is a chemical compound that has been synthesized through Knoevenagel condensation, a method that involves the reaction of aldehydes with active methylene compounds in the presence of a catalyst . This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science.
Synthesis Analysis
The synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate has been achieved with a high yield of 86.7% by reacting 3,4,5-trimethoxybenzaldehyde with diethyl malonate using glycine as a catalyst in ethanol . This process is an example of Knoevenagel condensation, which is a widely used method for the formation of carbon-carbon double bonds in organic synthesis.
Molecular Structure Analysis
The molecular structure of related ethyl acrylate compounds has been extensively studied. For instance, the crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by single-crystal X-ray diffraction, revealing a three-dimensional supramolecular network . Although not the exact compound , this study provides insight into the types of molecular interactions that might be expected in similar acrylate compounds.
Chemical Reactions Analysis
Ethyl acrylate is known to react with glutathione and protein to form adducts, as demonstrated in in vitro experiments . These reactions are important for understanding the metabolism and detoxification of acrylate compounds in biological systems. Additionally, ethyl acrylate derivatives have been used as monomers in polymerization reactions, such as atom transfer radical polymerization and radical polymerization , indicating the reactivity of the vinyl group in these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acrylate derivatives can be inferred from studies on similar compounds. For example, the reactivity of ethyl acrylate with glutathione suggests that it is a reactive monomer capable of forming covalent bonds with biological molecules . The successful polymerization of related monomers indicates that ethyl acrylate derivatives can be used to create polymers with specific properties, such as pH/temperature responsiveness .
Applications De Recherche Scientifique
Anticonvulsant and Sedative Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : This compound has been used in the design and synthesis of a novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives, which were evaluated for their anticonvulsant and sedative activity .
- Methods of Application : The derivatives were synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system . They were then biologically evaluated using the maximal electroshock (MES) model, sc-pentylenetetrazol (PTZ) model, pentobarbital sodium-induced sleeping model, and locomotor activity tests .
- Results or Outcomes : Compounds 4, 9, and 16 exhibited good anticonvulsant activity in primary evaluation. Furthermore, compound 4 is the most effective anticonvulsant and sedative agent in subsequent tests, while the low threshold of toxicity of compound 4 is vigilant. Compounds 9 and 16 also performed significantly anticonvulsant activity in subsequent tests with weak toxicity .
Antinarcotic Agents
- Scientific Field : Enzyme Inhibition and Medicinal Chemistry
- Summary of Application : 3,4,5-trimethoxyphenyl acrylamides, which include “Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate”, have been synthesized and biologically evaluated as novel antinarcotic agents .
- Methods of Application : The molecules were prepared by the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines, which resulted in good yields . They were then tested for biological activity, specifically for their effects on the morphine withdrawal syndrome in mice and their binding affinities on serotonergic receptors .
- Results or Outcomes : Compounds 1d–f exhibited strong inhibitory effects on the morphine withdrawal syndrome in mice due to their high binding affinities with serotonergic 5-HT 1A receptors .
Propriétés
IUPAC Name |
ethyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h6-9H,5H2,1-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFPTWWCXRADLD-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate | |
CAS RN |
1878-29-1 | |
| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
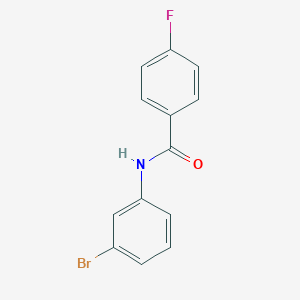
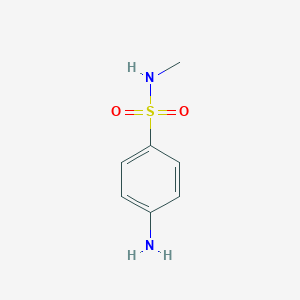
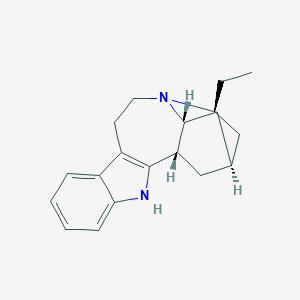

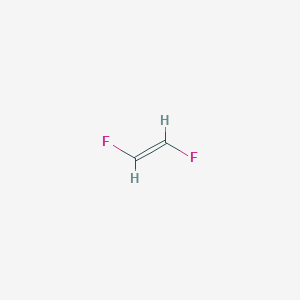
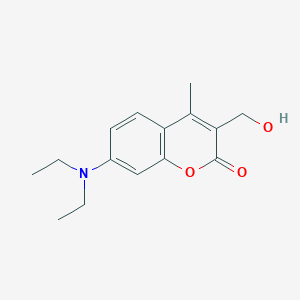
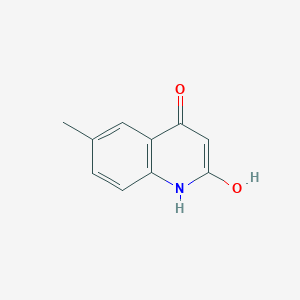
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
